An In-depth Technical Guide to 2,3-Dimethoxypropane-1-sulfonyl chloride (CAS 1989671-19-3)
An In-depth Technical Guide to 2,3-Dimethoxypropane-1-sulfonyl chloride (CAS 1989671-19-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 2,3-Dimethoxypropane-1-sulfonyl chloride. This guide synthesizes available information, predictive data, and established principles of related chemical structures to provide a comprehensive overview for research and development purposes. All predicted data should be verified experimentally.
Introduction
2,3-Dimethoxypropane-1-sulfonyl chloride is a specialized chemical reagent that, based on its structure, holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive sulfonyl chloride group, coupled with a dimethoxypropane backbone, offers a unique combination of reactivity and structural features. This guide provides a detailed examination of its properties, potential synthesis, reactivity, and applications, drawing upon predictive data and the known chemistry of analogous sulfonyl chlorides.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2,3-Dimethoxypropane-1-sulfonyl chloride is scarce, its fundamental properties can be predicted based on its molecular structure.
Molecular and Physical Properties
A summary of the key physicochemical properties is presented in Table 1. These values are primarily derived from computational predictions and should be considered as estimates pending experimental verification.
| Property | Value | Source |
| CAS Number | 1989671-19-3 | - |
| Molecular Formula | C₅H₁₁ClO₄S | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| Monoisotopic Mass | 202.00665 Da | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General knowledge of sulfonyl chlorides |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, diethyl ether, THF). It will likely react with protic solvents like water and alcohols.[2] | General knowledge of sulfonyl chlorides |
| Predicted XlogP | 0.2 | [1] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methoxy groups, the methylene group adjacent to the sulfonyl chloride, and the methine and methylene protons of the propane backbone. The chemical shifts would be influenced by the electron-withdrawing sulfonyl chloride group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two methoxy carbons, the methylene carbon attached to the sulfonyl chloride, and the carbons of the propane backbone.
-
IR Spectroscopy: The infrared spectrum is anticipated to exhibit strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3] C-O stretching from the methoxy groups and C-H stretching from the alkyl chain would also be present.[3]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as [M+H]⁺ at m/z 203.01393 and [M+Na]⁺ at m/z 224.99587.[1] A key feature would be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl).[3]
Synthesis and Manufacturing
A specific, published synthetic route for 2,3-Dimethoxypropane-1-sulfonyl chloride was not identified in the available literature. However, a plausible synthetic pathway can be proposed based on established methods for the preparation of sulfonyl chlorides. A common and effective method involves the oxidative chlorination of a suitable sulfur-containing precursor.
Proposed Synthetic Route: Oxidative Chlorination of a Thiol Precursor
A viable approach would be the oxidative chlorination of 2,3-dimethoxypropane-1-thiol. This transformation can be achieved using various chlorinating agents in an aqueous medium.
Step-by-step Methodology:
-
Precursor Synthesis: The starting material, 2,3-dimethoxypropane-1-thiol, would first need to be synthesized. This could potentially be achieved from 1-chloro-2,3-dimethoxypropane via reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis.
-
Oxidative Chlorination: The synthesized thiol would then be subjected to oxidative chlorination. A common method involves bubbling chlorine gas through a mixture of the thiol in an acidic aqueous solution at low temperatures. Alternatively, reagents like N-chlorosuccinimide (NCS) in the presence of an acid can be used.[4]
-
Work-up and Purification: Following the reaction, the product would be extracted into an organic solvent. The organic layer would be washed to remove any remaining acid and oxidant, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. Purification of the final product would likely be achieved by vacuum distillation or column chromatography.
Caption: Proposed synthesis of 2,3-Dimethoxypropane-1-sulfonyl chloride.
Reactivity and Chemical Behavior
The reactivity of 2,3-Dimethoxypropane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group.
Nucleophilic Substitution
Sulfonyl chlorides are highly reactive towards nucleophiles.[2] This reactivity allows for the facile formation of sulfonamides and sulfonate esters, which are important functional groups in many biologically active molecules.[5]
-
Reaction with Amines (Sulfonamide Formation): 2,3-Dimethoxypropane-1-sulfonyl chloride will readily react with primary and secondary amines to form the corresponding sulfonamides.[2] This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry for introducing the sulfonyl moiety.
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base like pyridine, it will react with alcohols to yield sulfonate esters.[2] These esters can be useful as protecting groups or as intermediates in further synthetic transformations.
-
Hydrolysis: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid.[2] Therefore, the compound must be handled under anhydrous conditions to prevent decomposition.
Caption: Key reactions of 2,3-Dimethoxypropane-1-sulfonyl chloride.
Stability and Storage
Due to its reactivity with water, 2,3-Dimethoxypropane-1-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] It should be kept in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.
Potential Applications in Research and Drug Development
The unique structure of 2,3-Dimethoxypropane-1-sulfonyl chloride suggests several potential applications, particularly in the synthesis of novel organic molecules.
Medicinal Chemistry
-
Scaffold for Drug Discovery: The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics, diuretics, and antiviral agents.[5] 2,3-Dimethoxypropane-1-sulfonyl chloride can serve as a reagent to introduce the 2,3-dimethoxypropylsulfonyl moiety onto various molecular scaffolds, enabling the exploration of new chemical space in drug discovery programs.
-
Prodrug Strategies: The methoxy groups could potentially be designed to be metabolically cleaved in vivo, suggesting its use in creating prodrugs where the parent molecule is released under specific physiological conditions.[7]
Organic Synthesis
-
Specialized Building Block: The dimethoxypropane unit can introduce chirality and specific steric and electronic properties into a target molecule. This could be valuable in asymmetric synthesis and in the development of ligands for catalysis.
-
Linker Chemistry: In bioconjugation and materials science, the sulfonyl chloride can be used to link the dimethoxypropane unit to other molecules, such as proteins, polymers, or surfaces.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,3-Dimethoxypropane-1-sulfonyl chloride is not widely available, general precautions for handling sulfonyl chlorides should be strictly followed.
-
Hazards: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[6] They are also lachrymators and can be harmful if inhaled or swallowed.[8] Upon contact with water, they release corrosive hydrogen chloride gas.[9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn when handling this compound.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][9] If inhaled, move to fresh air and seek medical attention.[6] If swallowed, do not induce vomiting and seek immediate medical attention.
Conclusion
2,3-Dimethoxypropane-1-sulfonyl chloride is a promising but currently under-characterized chemical reagent. Its combination of a reactive sulfonyl chloride group and a dimethoxypropane backbone presents opportunities for the synthesis of novel compounds with potential applications in medicinal chemistry and other areas of organic synthesis. Further experimental investigation into its properties, synthesis, and reactivity is warranted to fully explore its potential. Researchers should proceed with caution, adhering to strict safety protocols for handling corrosive and reactive sulfonyl chlorides, and should experimentally verify all predicted properties.
References
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- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: 3,4-Dimethoxybenzenesulfonyl chloride.
- Covestro.
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- Synthesis of sulfonyl chloride substr
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- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- Supporting Inform
- PubChemLite. 2,3-dimethoxypropane-1-sulfonyl chloride (C5H11ClO4S).
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- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (n.d.).
- Organic Chemistry Portal.
- BLDpharm. 2241107-50-4|(S)-2,3-Dimethoxypropane-1-sulfonyl chloride.
- Chemsrc. 2,3-Dimethoxypropane-1-sulfinyl chloride | CAS#:2137808-65-0.
- Naka, Y., Kawamura, H., & Sasaki, T. (2014). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of compounds 2 and 3 . (b) IR spectra of compound 3 .
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed.
- Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides - UCL Discovery. (n.d.).
- A New, Mild Preparation of Sulfonyl Chlorides. (2025).
- National Center for Biotechnology Information. 4-Methoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride. PubChem.
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
- Reagents and conditions: (i) substituted benzene-1-sulfonyl chloride,...
- Rautio, J., et al. (2024).
- ChemicalBook. 2,2-Dimethoxypropane(77-76-9) 1H NMR spectrum.
- 3,3-dimethoxypropane-1-sulfonyl chloride,1704722-34-8. (n.d.).
- National Center for Biotechnology Information. 1,1,1-Trifluoro-2,3-dimethoxypropane. PubChem.
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